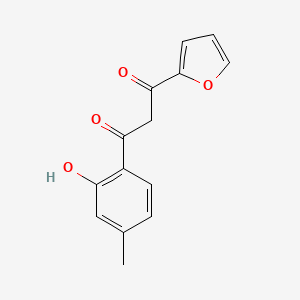

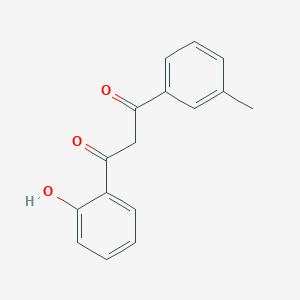

![molecular formula C14H21ClN2O B1331817 1-[2-(4-Chloro-3,5-dimethyl-phenoxy)-ethyl]-piperazine CAS No. 401801-56-7](/img/structure/B1331817.png)

1-[2-(4-Chloro-3,5-dimethyl-phenoxy)-ethyl]-piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-[2-(4-Chloro-3,5-dimethyl-phenoxy)-ethyl]-piperazine" is a derivative of piperazine, which is a chemical structure that serves as a backbone for a variety of pharmacologically active compounds. Piperazine derivatives are known for their diverse biological activities, including antidepressant, antianxiety, antimicrobial, and receptor affinity properties . The presence of a chloro-substituted phenoxy moiety in the compound suggests potential for significant biological activity, as chlorine atoms are often included in drug design to enhance receptor binding or alter the physicochemical properties of a molecule .

Synthesis Analysis

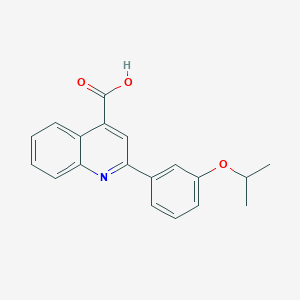

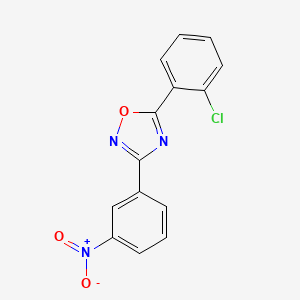

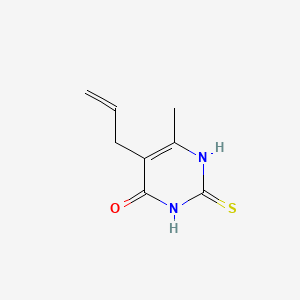

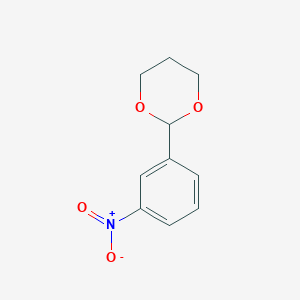

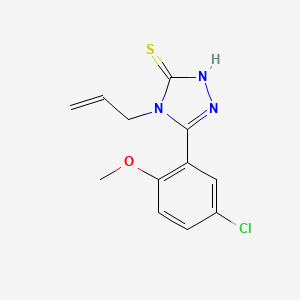

The synthesis of piperazine derivatives can involve various approaches, including condensation reactions, cyclocondensations, and Mannich reactions. For instance, a modular approach for the synthesis of triazolopiperazines via condensation of chloromethyloxadiazoles with ethylenediamines has been described, which could potentially be adapted for the synthesis of related piperazine compounds . Additionally, the synthesis of 1,4-piperazine-2,5-diones from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate through a six-step process demonstrates the complexity and multi-step nature of synthesizing piperazine derivatives .

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be characterized using various spectroscopic techniques such as NMR, IR, and mass spectrometry. These techniques provide information about the chemical environment of atoms within the molecule, the functional groups present, and the molecular mass, which are crucial for confirming the identity and purity of the synthesized compounds . The presence of substituents like chloro, methyl, and phenoxy groups can significantly influence the molecular conformation and, consequently, the biological activity of the compound .

Chemical Reactions Analysis

Piperazine derivatives can undergo a range of chemical reactions, including interactions with other pharmacophores to form hybrid compounds with potentially improved biological profiles. For example, the synthesis of 1-(phenoxyethyl)-piperazine derivatives and their evaluation as antioxidants demonstrates the chemical versatility of the piperazine ring . Furthermore, the synthesis of 1,4-substituted piperazine derivatives and their evaluation for alpha-adrenoceptor affinity highlights the potential for chemical modification to target specific receptors .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, crystallinity, and stability, are influenced by their molecular structure. The synthesis of polymorphic crystalline forms of a piperazine dione and the study of their hydrogen-bonding networks exemplify the importance of solid-state properties in the overall behavior of these compounds . Additionally, the introduction of specific substituents can modulate properties like antioxidant activity, as seen with 1-(phenoxyethyl)-piperazine derivatives .

Scientific Research Applications

Antioxidant Activity

- Preliminary Evaluation of Antioxidant Activity : Certain 1-(phenoxyethyl)-piperazine derivatives, similar to the compound , demonstrated antioxidant properties. These compounds were compared to Trolox and Resveratrol and showed increased superoxide dismutase (SOD) activity and total antioxidant capacity (Pietrzycka, Stepniewski, Waszkielewicz, & Marona, 2006).

Bioactivity and Synthesis

Bis(heteroaryl)piperazines as HIV-1 Inhibitors : Research on analogs of 1-[4-methoxy-3,5-dimethylbenzyl]-4-[3-(ethylamino)-2-pyridyl]piperazine hydrochloride led to the discovery of bis(heteroaryl)piperazines (BHAPs) that are potent inhibitors of HIV-1 reverse transcriptase (Romero et al., 1994).

Novel Piperazine Derivatives with Antibacterial and Antifungal Activities : A study on 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives showed that these compounds have significant antibacterial and antifungal activities (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Neuroprotective Properties

- Neuroprotection for Alzheimer's Disease : The synthesis and evaluation of dimethyl-carbamic acid 2,3-bis-dimethylcarbamoyloxy-6-(4-ethyl-piperazine-1-carbonyl)-phenyl ester (SP-04) showed potential as a treatment for Alzheimer's disease. This compound inhibits acetylcholinesterase activity and offers neuroprotection against toxicity in neuronal cell lines (Lecanu et al., 2010).

Receptor Affinity and Pharmacological Properties

- Alpha-Adrenoceptors Affinity : A study of 1,4-substituted piperazine derivatives, including ones with phenoxyethyl substitutions, found that these compounds have varying degrees of affinity toward alpha-adrenoceptors (Marona et al., 2011).

Other Applications

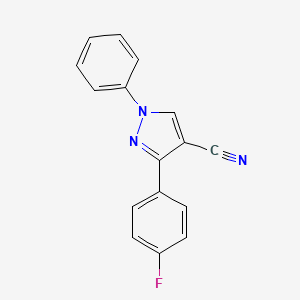

- Serotonin-Selective Reuptake Inhibitors : Research on 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines as selective serotonin reuptake inhibitors showed potential for improved adverse reaction profiles (Dorsey et al., 2004).

- Chemical Synthesis and Characterization : Various studies have focused on the synthesis, characterization, and reaction of piperazine derivatives, highlighting their versatile applications in chemical research (Shin et al., 1983).

properties

IUPAC Name |

1-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21ClN2O/c1-11-9-13(10-12(2)14(11)15)18-8-7-17-5-3-16-4-6-17/h9-10,16H,3-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZSFCFYPOLLTOH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)OCCN2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(4-Chloro-3,5-dimethyl-phenoxy)-ethyl]-piperazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5-Dihydronaphtho[1,2-d]thiazol-2-amine](/img/structure/B1331743.png)

![N-[(4-Fluoro-2-methylphenyl)sulfonyl]glycine](/img/structure/B1331747.png)

![6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B1331762.png)